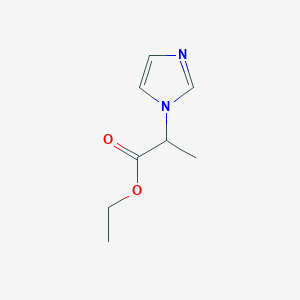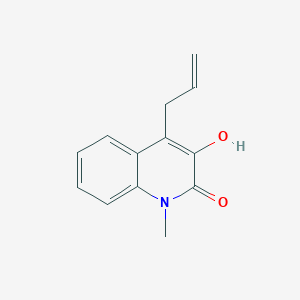
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as AHMQ and is a member of the quinoline family. AHMQ has been studied extensively for its synthesis method, mechanism of action, biochemical and physiological effects, and potential applications in various fields.
作用机制
The mechanism of action of AHMQ is not fully understood, but it is believed to involve the formation of a complex with metal ions. The complex formation results in a change in the electronic structure of AHMQ, which leads to the emission of fluorescence. The selectivity of AHMQ for metal ions is believed to be due to the specific coordination geometry of the metal ion and the ligand.
生化和生理效应
AHMQ has been shown to have a low toxicity profile and is not known to have any significant biochemical or physiological effects. However, the potential applications of AHMQ in biological systems are still being explored, and further studies are needed to fully understand its effects on living organisms.
实验室实验的优点和局限性
AHMQ has several advantages as a fluorescent probe for metal ions. It is relatively easy to synthesize, has a high selectivity for metal ions, and emits strong fluorescence upon binding. However, AHMQ also has some limitations, such as its sensitivity to pH and temperature changes, which can affect its fluorescence properties. Additionally, AHMQ can be affected by other interfering substances in biological and environmental samples, which can lead to false positives or negatives.
未来方向
There are several potential future directions for research on AHMQ. One area of interest is the development of new fluorescent probes based on the AHMQ structure with improved selectivity and sensitivity for metal ions. Another potential direction is the application of AHMQ in the detection and quantification of metal ions in environmental samples, such as water and soil. Additionally, AHMQ may have potential applications in the field of bioimaging, where it can be used to visualize metal ions in living cells and tissues.
In conclusion, 4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone is a unique chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on AHMQ is needed to fully understand its potential applications and limitations.
合成方法
The synthesis of AHMQ involves the reaction of 2-methyl-3-oxo-2,3-dihydroquinoline with allyl bromide in the presence of sodium hydride. This reaction results in the formation of AHMQ as a yellow crystalline solid with a melting point of 122-124°C. The synthesis of AHMQ is relatively simple and can be carried out in a laboratory setting.
科学研究应用
AHMQ has been extensively studied for its potential applications in various fields of scientific research. One of the most notable applications of AHMQ is its use as a fluorescent probe for the detection of metal ions. AHMQ has been shown to selectively bind to metal ions such as copper, zinc, and nickel, and emit fluorescence upon binding. This property makes AHMQ a valuable tool for the detection and quantification of metal ions in biological and environmental samples.
属性
CAS 编号 |
172604-85-2 |
|---|---|
产品名称 |
4-Allyl-3-hydroxy-1-methyl-2(1H)-quinolinone |
分子式 |
C13H13NO2 |
分子量 |
215.25 g/mol |
IUPAC 名称 |
3-hydroxy-1-methyl-4-prop-2-enylquinolin-2-one |
InChI |
InChI=1S/C13H13NO2/c1-3-6-10-9-7-4-5-8-11(9)14(2)13(16)12(10)15/h3-5,7-8,15H,1,6H2,2H3 |
InChI 键 |
SKUBNNJEWFZDBO-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
规范 SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)CC=C |
同义词 |
2(1H)-Quinolinone, 3-hydroxy-1-methyl-4-(2-propenyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



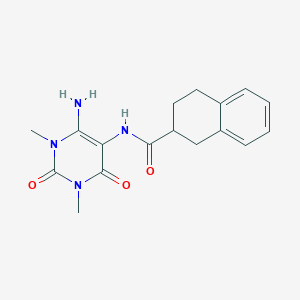


![4,6-Dichloropyrido[3,4-d]pyrimidine](/img/structure/B64287.png)


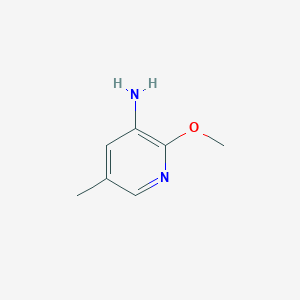
![(2'-Nitro[1,1'-biphenyl]-4-yl)methanol](/img/structure/B64298.png)
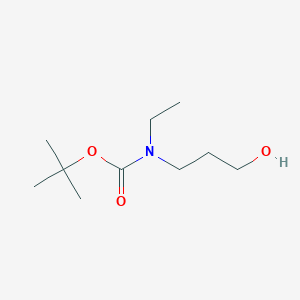
![Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B64304.png)
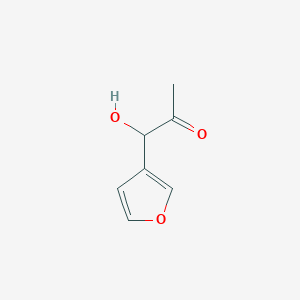
![4-Propyl-1H-benzo[d]imidazol-5-amine](/img/structure/B64308.png)
